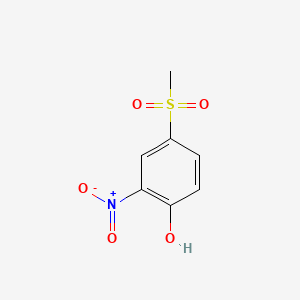

4-(Methylsulfonyl)-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYHDEFQVGUCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242656 | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-10-9 | |

| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PM7M4FBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol (CAS 97-10-9) for Research and Development Professionals

Executive Summary

4-(Methylsulfonyl)-2-nitrophenol, identified by CAS Number 97-10-9, is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors.[1] This guide provides an in-depth analysis of its chemical and physical properties, a discussion of its reactivity profile, and its applications as a versatile synthetic intermediate. Characterized by the presence of a phenolic hydroxyl group, a nitro group, and a methylsulfonyl group, this molecule offers multiple reaction sites for advanced chemical synthesis.[1][2] We will explore its structural attributes, propose a conceptual synthesis pathway, detail a comprehensive analytical protocol for its characterization, and provide essential safety and handling information based on data from analogous structures. This document is intended to serve as a core technical resource for scientists and professionals engaged in drug discovery, herbicide development, and materials science.

Chemical Identity and Physicochemical Properties

The unique substitution pattern on the benzene ring dictates the compound's chemical behavior and physical properties. The strongly electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly increases the acidity of the phenolic proton, making it a key reactive site.

Compound Identification

-

Synonyms : 2-Nitro-4-methylsulfonylphenol, Phenol, 4-(methylsulfonyl)-2-nitro-[1][6]

-

Canonical SMILES : O=N(=O)C1=CC(=CC=C1O)S(=O)(=O)C[1]

Physicochemical Data

The properties of this compound are summarized in the table below. Its high melting point is indicative of a stable crystalline solid, and its predicted LogP value suggests moderate lipophilicity. While specific solubility data is not widely published, the presence of multiple polar functional groups alongside a hydrophobic aromatic core suggests it will be most soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.[7][8]

| Property | Value | Source |

| Molecular Weight | 217.20 g/mol | [1][2][3][9] |

| Melting Point | 153 °C | [1] |

| Appearance | Yellowish crystalline solid (inferred) | [7][10] |

| XlogP (Predicted) | 1.1 | [11] |

| Hydrogen Bond Donors | 1 | [12] |

| Hydrogen Bond Acceptors | 5 | [12] |

Synthesis and Chemical Reactivity

Conceptual Synthesis Pathway

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established aromatic chemistry principles. A logical precursor would be 4-(methylsulfonyl)phenol, which can be subjected to regioselective nitration.

The choice of a mixed acid nitration (sulfuric and nitric acid) is critical.[13] Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the methylsulfonyl group on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director. The directing effects combine to favor nitration at the position ortho to the hydroxyl group and meta to the sulfonyl group, yielding the desired product.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity Profile

The molecule's utility stems from its three primary reactive centers:

-

The Acidic Phenolic Hydroxyl: The electron-withdrawing groups make this proton significantly more acidic than in phenol itself. It readily deprotonates in the presence of a base to form a phenoxide, which can act as a potent nucleophile in Williamson ether synthesis or other substitution reactions.

-

The Aromatic Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine (e.g., using H₂/Pd, Sn/HCl) to generate 2-amino-4-(methylsulfonyl)phenol. This resulting aminophenol is a valuable precursor for synthesizing heterocycles, dyes, and other complex molecules.

-

The Aromatic Ring: While deactivated towards further electrophilic substitution, the ring can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present.

Applications in Chemical Synthesis

This compound is primarily utilized as a building block in multi-step organic synthesis. Its true value is realized when it serves as an intermediate for more complex target molecules. A notable example from a related field is the synthesis of the herbicide mesotrione, which relies on an intermediate, 2-nitro-4-methylsulfonyl benzoic acid.[14] This highlights the industrial relevance of the 2-nitro-4-methylsulfonyl substitution pattern on a benzene ring for creating high-value agrochemicals.

For researchers in drug development, this compound offers a rigid scaffold with well-defined points for chemical modification, making it an attractive starting point for library synthesis in lead discovery campaigns.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers. Therefore, a conservative hazard assessment must be conducted based on data from structurally analogous compounds such as 2-nitrophenol and 4-nitrophenol.[15][16]

Hazard Assessment

-

Oral Toxicity : Nitrophenols are generally classified as harmful or toxic if swallowed.[15][16] Assume this compound is harmful and avoid ingestion.

-

Skin and Eye Irritation : Causes serious eye irritation and may cause skin irritation.[15][17] Direct contact should be avoided.

-

Inhalation : May be harmful if inhaled as dust or mist.[17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls : All handling of the solid and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.

Storage and Stability

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong acids.[17]

Analytical Characterization Protocol

To ensure the identity and purity of this compound for research applications, a multi-step analytical workflow is required. This protocol serves as a self-validating system for quality control.

Caption: Standard analytical workflow for quality control of synthesized compounds.

Step-by-Step Methodology:

-

Purity Assessment by HPLC-UV:

-

Rationale: The conjugated nitro-aromatic system provides a strong UV chromophore, making HPLC-UV an ideal method for purity analysis.

-

Protocol:

-

Prepare a ~1 mg/mL stock solution in acetonitrile.

-

Inject onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Use a gradient elution method with water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Monitor at a wavelength of ~320-350 nm.

-

Purity is determined by the area percentage of the main peak.

-

-

-

Molecular Weight Confirmation by Mass Spectrometry (MS):

-

Rationale: Confirms the molecular formula of the compound. Due to the acidic phenol, negative ion mode is highly effective.

-

Protocol:

-

Use an LC-MS system with an electrospray ionization (ESI) source operating in negative mode.

-

The primary ion expected is the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₇H₆NO₅S⁻ (calculated mass: ~216.00).

-

-

-

Structural Elucidation by ¹H NMR Spectroscopy:

-

Rationale: Provides definitive structural confirmation by mapping the proton environment of the molecule.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected Signals (in DMSO-d₆):

-

A singlet around 3.2-3.4 ppm (3H) corresponding to the methyl protons of the sulfonyl group.

-

Three aromatic protons in the region of 7.5-8.5 ppm . Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted ring system.

-

A broad singlet at >10 ppm for the acidic phenolic proton, which will be exchangeable with D₂O.

-

-

-

Conclusion

This compound (CAS 97-10-9) is a valuable and highly functionalized chemical intermediate. Its distinct reactive sites—the acidic phenol, reducible nitro group, and activated aromatic ring—provide chemists with a versatile platform for constructing more complex molecular architectures. While it must be handled with care due to the potential hazards associated with nitrophenols, its utility in the synthesis of agrochemicals, pharmaceuticals, and other high-value materials is clear. The analytical protocols outlined herein provide a robust framework for ensuring its quality and purity in demanding research and development settings.

References

-

CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 97-10-9 | this compound. Retrieved January 18, 2026, from [Link]

-

GSRS. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H7NO5S). Université du Luxembourg. Retrieved January 18, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved January 18, 2026, from [Link]

-

CPAchem Ltd. (2023). Safety data sheet - 2-Nitrophenol. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

ECHA - European Union. (n.d.). Списък на ЕС. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved January 18, 2026, from [Link]

-

International Journal of Electrochemical Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid.

-

FooDB. (2011). Showing Compound 4-Nitrophenol (FDB022503). Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 18, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Списък на ЕС - ECHA [echa.europa.eu]

- 5. Sulfone, sulfoxide compound 2 page [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 97-10-9|this compound|BLD Pharm [bldpharm.com]

- 10. A12009.22 [thermofisher.com]

- 11. PubChemLite - this compound (C7H7NO5S) [pubchemlite.lcsb.uni.lu]

- 12. chemscene.com [chemscene.com]

- 13. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 14. electrochemsci.org [electrochemsci.org]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-(Methylsulfonyl)-2-nitrophenol

This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of various biologically active molecules.[1] Its structure, featuring a phenol, a nitro group, and a methylsulfonyl group, provides a versatile scaffold for building more complex pharmaceutical compounds. Notably, it is a key precursor in the development of certain anti-inflammatory drugs.[2][3] The methylsulfonyl group, in particular, is a valuable pharmacophore in modern drug design, often incorporated to enhance properties such as solubility, metabolic stability, and target binding affinity.[4] This guide offers an in-depth exploration of the primary synthetic routes to this compound, grounded in established chemical principles and practical, field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify plausible synthetic pathways. The molecule's functional groups—hydroxyl, nitro, and methylsulfonyl—suggest two primary strategies rooted in fundamental organic chemistry transformations.

Diagram: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound.

-

Strategy 1: Late-Stage Oxidation. This approach involves the oxidation of a sulfur atom at a late stage of the synthesis. The most direct precursor is 4-(methylthio)-2-nitrophenol, where the thioether is oxidized to the corresponding sulfone. This strategy is efficient if the precursor is readily available and the oxidation can be performed selectively without affecting the other functional groups.

-

Strategy 2: Aromatic Nucleophilic Substitution (SNAr). This pathway relies on the powerful activating effect of the nitro and sulfonyl groups. Starting with a precursor like 4-chloro-3-nitrophenyl methyl sulfone, the chlorine atom can be displaced by a hydroxide ion.[1] This method is advantageous because the electron-withdrawing nature of the substituents greatly facilitates the substitution reaction.

This guide will now detail the practical execution of both strategies, providing validated protocols and the scientific rationale behind the experimental choices.

Synthesis via Oxidation of a Thioether Precursor

This method is elegant in its directness, converting a thioether to a sulfone. The primary challenge lies in achieving complete oxidation from the thioether to the sulfone without stopping at the intermediate sulfoxide stage or causing unwanted side reactions.

Scientific Principle: The Mechanism of Thioether Oxidation

The oxidation of thioethers to sulfones typically proceeds in two steps, via a sulfoxide intermediate. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).[5] The acidic environment can protonate the oxidant, making it more electrophilic and accelerating the reaction with the nucleophilic sulfur atom of the thioether.

Diagram: Thioether Oxidation Mechanism

Caption: Stepwise oxidation of a thioether to a sulfone.

Experimental Protocol: Oxidation of 4-(methylthio)phenol

While a direct protocol for 4-(methylthio)-2-nitrophenol is not readily found in the provided search results, a general and robust procedure for the oxidation of a similar, un-nitrated precursor, 4'-(methylthio)acetophenone, can be adapted.[5] The presence of the nitro group requires careful temperature control to prevent side reactions.

Starting Material: 4-(Methylthio)-2-nitrophenol Key Reagents: Hydrogen Peroxide (30% solution), Glacial Acetic Acid

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(methylthio)-2-nitrophenol in glacial acetic acid.

-

Addition of Oxidant: While stirring at room temperature, slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the initial exotherm.

-

Reaction: Gently heat the reaction mixture to 50-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water. This will precipitate the solid product.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and unreacted hydrogen peroxide.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Causality and Field Insights

-

Choice of Oxidant: Hydrogen peroxide is a cost-effective and environmentally benign "green" oxidant, with water as its only byproduct.[5]

-

Role of Acetic Acid: Glacial acetic acid serves as both a solvent and a catalyst. It ensures the miscibility of the aqueous H₂O₂ with the organic substrate and activates the peroxide for the oxidation reaction.

-

Temperature Control: Maintaining the temperature below 70°C is critical. Higher temperatures can increase the rate of decomposition of hydrogen peroxide and risk promoting undesirable side reactions, including potential degradation of the aromatic ring, which is activated by the hydroxyl group and deactivated by the nitro/sulfonyl groups.

Synthesis via Aromatic Nucleophilic Substitution (SNAr)

This robust and industrially viable method leverages a key intermediate, 4-chloro-3-nitrophenyl methyl sulfone, which undergoes hydrolysis to yield the desired product.[1][6]

Scientific Principle: The SNAr Mechanism

Aromatic nucleophilic substitution is possible when an aromatic ring is substituted with powerful electron-withdrawing groups (EWGs), such as nitro (-NO₂) and methylsulfonyl (-SO₂CH₃), positioned ortho or para to a good leaving group (like a halogen).[1] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The incoming nucleophile (OH⁻) attacks the carbon bearing the leaving group, forming the complex, which then collapses by expelling the leaving group to restore aromaticity.

Precursor Synthesis: 4-Chloro-3-nitrophenyl methyl sulfone

The starting material is typically synthesized by the nitration of 4-chlorophenyl methyl sulfone.

Procedure:

-

Reaction Setup: In a flask suitable for handling strong acids, add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid in an ice bath and slowly add 4-chlorophenyl methyl sulfone in portions, ensuring the temperature remains low.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a temperature of 0-5°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a couple of hours to ensure the reaction goes to completion.[6]

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-nitrophenyl methyl sulfone, will precipitate as a solid.

-

Purification: Filter the solid, wash with copious amounts of water until the washings are neutral, and dry under vacuum. The product is often of high purity at this stage.[6]

Experimental Protocol: Hydrolysis of 4-Chloro-3-nitrophenyl methyl sulfone

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-chloro-3-nitrophenyl methyl sulfone and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heating: Heat the mixture to reflux (typically around 90-100°C) with vigorous stirring. Monitor the reaction by TLC until the starting material has been consumed.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid, such as hydrochloric acid, until the pH is acidic (pH ~2-3). This protonates the phenoxide intermediate, causing the desired this compound to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure final product.

Diagram: SNAr Workflow for Synthesis

Caption: Workflow for the SNAr synthesis of this compound.

Product Characterization & Data

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [7][8] |

| Molecular Weight | 217.2 g/mol | [7][8] |

| Appearance | Off-White to Pale Beige Solid | [9] |

| Melting Point | 123.0 to 127.0 °C | [9] |

| SMILES | CS(=O)(=O)c1ccc(c(c1)[O-])O | [7] |

| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [7] |

Expected Analytical Data:

-

¹H NMR: Protons on the aromatic ring will appear as distinct doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm). The methyl protons of the sulfonyl group will appear as a sharp singlet further upfield (typically 3.0-3.5 ppm). The phenolic proton will be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: Expect six distinct signals for the aromatic carbons and one for the methyl carbon.

-

IR Spectroscopy: Key stretches to observe include a broad O-H stretch for the phenol (~3400 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and S=O stretches for the sulfonyl group (~1300 and ~1150 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ should be observable at m/z = 217, with characteristic fragmentation patterns.

Safety and Handling

Chemical Hazards:

-

Strong Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.

-

Sodium Hydroxide (NaOH): Caustic and can cause severe burns.

-

Organic Solvents: Flammable and/or toxic. Handle in well-ventilated areas.

Procedural Precautions:

-

Nitration Reactions: Nitration is a highly exothermic process. Always add the nitrating agent slowly and with efficient cooling to prevent runaway reactions.

-

Quenching: Quenching strong acid reactions on ice should be done slowly and carefully to manage the heat generated.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Oxidation | Strategy 2: SNAr / Hydrolysis |

| Number of Steps | Fewer steps if precursor is available. | Typically a two-step process from a common starting material. |

| Reagent Cost | Can be cost-effective (H₂O₂ is cheap). | Relies on bulk, inexpensive chemicals (NaOH, H₂SO₄, HNO₃). |

| Scalability | Good; oxidation reactions are generally scalable. | Excellent; SNAr reactions are well-established in industrial settings. |

| Key Challenges | Potential for incomplete oxidation (sulfoxide formation) or over-oxidation/side reactions. | Handling of highly corrosive and hazardous nitrating mixtures. |

| Yield & Purity | Can be high, but may require more rigorous purification to remove byproducts. | Generally provides high yield and purity.[6] |

| Overall Recommendation | Suitable for lab-scale synthesis where the thioether precursor is readily accessible. | More robust, reliable, and scalable method, often preferred for industrial production. |

Conclusion

The synthesis of this compound can be effectively achieved through either late-stage oxidation of a thioether or nucleophilic aromatic substitution followed by hydrolysis. The SNAr approach, starting from 4-chlorophenyl methyl sulfone, generally represents a more robust, controllable, and scalable pathway, making it highly suitable for professionals in drug development and process chemistry. The oxidation route remains a viable alternative, particularly for smaller-scale research applications. The choice of method will ultimately depend on factors such as starting material availability, scale, and specific laboratory capabilities. In all cases, rigorous adherence to safety protocols and thorough analytical characterization of the final product are paramount.

References

- Rapposelli, S., Digiacomo, M., Franchi, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics, 7(5), 1871-6.

- A practical large scale synthesis of nimesulide — A step ahead. (n.d.).

- This compound. (n.d.). gsrs.

- Rapposelli, S. (2010). Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use. ResearchGate.

- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). ChemicalBook.

- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). Chem-Impex.

- This compound (C7H7NO5S). (n.d.). PubChemLite.

- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). Chongqing Chemdad Co., Ltd.

- Oxidation of 4'-(Methylthio)acetophenone. (n.d.). Benchchem.

- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-3-nitrophenyl methyl sulfone | 97-07-4 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C7H7NO5S) [pubchemlite.lcsb.uni.lu]

- 9. 4-Chloro-3-nitrophenyl methyl sulfone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-(Methylsulfonyl)-2-nitrophenol chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol: Structure, Synthesis, and Applications in Drug Discovery

Introduction

This compound is an aromatic organic compound characterized by a phenol backbone substituted with a methylsulfonyl group and a nitro group. While not a widely commercialized product itself, its unique combination of functional groups—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a polar, metabolically stable methylsulfonyl moiety—makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The nitro group serves as a versatile chemical handle for further synthetic transformations, most notably its reduction to an amine, which opens pathways to a vast array of complex pharmaceutical scaffolds. The methylsulfonyl group is a well-recognized pharmacophore used to enhance solubility, metabolic stability, and receptor binding interactions.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a reasoned synthetic approach, and its potential applications as a versatile building block for the synthesis of novel bioactive molecules. The content is tailored for researchers and scientists in drug discovery, offering field-proven insights into its chemical utility.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of its application in research. This section details the formal nomenclature and key physicochemical data for this compound.

Chemical Structure and Nomenclature

The compound is systematically named based on the substitution pattern on the phenol ring.

-

IUPAC Name : this compound[2]

-

Alternative Name : Phenol, 4-(methylsulfonyl)-2-nitro-[2]

-

CAS Number : 97-10-9

Structural Visualization

The chemical structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methylsulfonyl group (-SO₂CH₃) at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties, which are crucial for predicting the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [2][3][4] |

| Molecular Weight | 217.20 g/mol | [2][4] |

| XlogP (predicted) | 1.1 | [3] |

| Topological Polar Surface Area (TPSA) | 97.51 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 2 | [4] |

| Form | Crystalline Powder | [5] |

| Color | Yellow to brown | [5] |

| Melting Point | 112 °C | [5] |

| Boiling Point | 279 °C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached logically by considering the directing effects of the substituents on the aromatic ring. A robust synthesis must control the regiochemistry of the nitration step to achieve a high yield of the desired isomer.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the electrophilic nitration of a pre-existing 4-(methylsulfonyl)phenol. This strategy leverages the powerful ortho-, para-directing effect of the hydroxyl group.

-

Key Consideration: The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methylsulfonyl (-SO₂CH₃) group is a deactivating meta-director. In an electrophilic aromatic substitution reaction like nitration, the activating -OH group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the methylsulfonyl group, the substitution will be strongly favored at one of the two ortho positions, yielding the target molecule.

Proposed Synthetic Protocol: Nitration of 4-(Methylsulfonyl)phenol

This protocol describes a standard laboratory procedure for the synthesis. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Materials:

-

4-(Methylsulfonyl)phenol

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Crushed Ice

-

Deionized Water

-

Filtration apparatus

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Causality: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-nitration (dinitration) and the formation of undesired byproducts. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

-

Substrate Addition: While maintaining the low temperature, slowly add 4-(methylsulfonyl)phenol to the stirred sulfuric acid. Stir until all the solid has dissolved.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the solution of 4-(methylsulfonyl)phenol via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.

-

Causality: A slow, controlled addition of the nitrating agent is essential to manage the reaction's exothermicity and ensure regioselectivity.

-

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the product should form.

-

Causality: Pouring the acidic mixture into ice-water quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The crude product, being sparingly soluble in water, precipitates out of the aqueous solution.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The value of this compound lies in its potential as a scaffold. Its constituent functional groups are prevalent in a wide range of biologically active compounds.

The Methylsulfonyl Moiety: A Staple in Medicinal Chemistry

The methylsulfonyl group is frequently incorporated into drug candidates to fine-tune their physicochemical properties.[1] Its primary contributions are:

-

Enhanced Solubility: The polar sulfone group can form hydrogen bonds with water, often improving the aqueous solubility of a parent molecule, which is a critical factor for bioavailability.

-

Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (S-VI) and is generally resistant to metabolic oxidation, a common pathway for drug metabolism. This can increase the half-life of a drug in the body.

-

Receptor Interactions: The sulfone's oxygen atoms are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites or protein receptors.

The Nitrophenol Scaffold: A Gateway to Bioactive Molecules

Nitrophenols are versatile intermediates in the synthesis of numerous commercial products, including pharmaceuticals, dyes, and pesticides.[6]

-

Precursor to Amines: The most significant utility of the aromatic nitro group in drug discovery is its facile reduction to a primary amine (-NH₂). This transformation provides a key functional group for building complex molecules, such as amides, sulfonamides, and ureas, which are cornerstones of modern pharmaceuticals.

-

Bioactivity of Nitrophenols: Many compounds containing the nitrophenol moiety exhibit inherent biological activity. They are used in the manufacture of fungicides and pesticides.[6][7] Furthermore, derivatives of 2-amino-4-nitrophenol have been studied for their fungicidal properties against various phytopathogens.[8]

-

Pharmaceutical Precursors: Notably, 4-nitrophenol is a key intermediate in the large-scale industrial synthesis of paracetamol (acetaminophen), one of the most widely used pain relievers in the world.[9]

Analytical Methodologies

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The aromatic region of the ¹H NMR spectrum would show a characteristic splitting pattern for the three protons on the substituted ring, and the presence of singlets for the methyl and hydroxyl protons would be expected.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry can determine the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups: a broad O-H stretch for the phenol, characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group, and strong S=O stretches for the sulfone.

Purity and Quantitative Analysis

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the final compound and for quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector would be effective.

-

Differential Pulse Voltammetry: Electrochemical methods like voltammetry are highly sensitive for the determination of nitrophenols, as the nitro group is electrochemically active and can be readily reduced.[10] This technique could be developed for trace-level quantification.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis is governed by well-understood principles of electrophilic aromatic substitution, allowing for its efficient preparation. The convergence of a stable, polarity-enhancing methylsulfonyl group and a synthetically versatile nitro group on a phenolic scaffold makes this compound a valuable starting point for the construction of novel, complex, and potentially bioactive molecules. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this promising chemical building block in their research endeavors.

References

-

GSRS. This compound. [Link]

-

PubChemLite. This compound (C7H7NO5S). [Link]

-

PubChem. 4-Methyl-2-nitrophenol. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

-

International Journal of Electrochemical Science. Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. [Link]

- Google Patents. CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid.

-

Asian Journal of Chemistry. Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. [Link]

-

University of Hertfordshire. 4-methylsulfonyl-2-nitrobenzoic acid. [Link]

-

MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

-

ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols (Draft for Public Comment). [Link]

-

Collection of Czechoslovak Chemical Communications. Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

PubMed. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. [Link]

-

MDPI. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C7H7NO5S) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1761-1771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)-2-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery and development.

Core Molecular Attributes

This compound is a unique molecule featuring a phenol ring substituted with both a strongly electron-withdrawing nitro group and a methylsulfonyl group. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₅S | [1] |

| Molecular Weight | 217.2 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)c1ccc(c(c1)[O-])O | [1] |

| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several strategic pathways, primarily involving the nitration of a corresponding phenol precursor. The choice of synthetic route is often guided by factors such as starting material availability, desired yield and purity, and scalability.

Plausible Synthetic Workflow

A logical and commonly employed method for the synthesis of this compound involves the electrophilic nitration of 4-(methylsulfonyl)phenol. This reaction leverages the directing effects of the hydroxyl and methylsulfonyl groups on the aromatic ring.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylsulfonyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility and stability of 4-(Methylsulfonyl)-2-nitrophenol, a compound of interest in pharmaceutical research and development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles for nitroaromatic compounds and provides detailed, field-proven methodologies for the experimental determination of its physicochemical properties. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug development processes.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, with the molecular formula C₇H₇NO₅S and a molecular weight of 217.2 g/mol , is a nitroaromatic compound featuring both a sulfonyl and a nitro functional group.[1][2] These electron-withdrawing groups significantly influence the molecule's polarity, acidity, and, consequently, its solubility and stability profiles. A thorough understanding of these characteristics is paramount for its application in drug discovery and development, impacting formulation, bioavailability, and storage.

The presence of the phenolic hydroxyl group suggests that the compound's solubility will be pH-dependent. The nitro and sulfonyl groups increase the molecule's polarity, suggesting potential solubility in polar organic solvents.[3][4] However, the aromatic ring contributes to its lipophilicity. The interplay of these structural features dictates the overall solubility and stability, which must be empirically determined.

Solubility Profile: A Predictive and Experimental Approach

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.[5] The presence of polar functional groups (hydroxyl, nitro, and sulfonyl) suggests an affinity for polar solvents.

2.1. Predicted Solubility Characteristics

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents, potentially enhancing solubility. However, the overall size and aromatic nature of the molecule may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO): These solvents are likely to be effective at solvating this compound due to dipole-dipole interactions with the polar functional groups.[3]

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in nonpolar solvents due to the significant polarity of the molecule.

2.2. Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, an isothermal equilibrium method is recommended. This involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved concentration.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, acetone).

-

Ensure an excess of solid material remains to confirm saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrers can be used.

-

-

Sample Collection and Preparation:

-

Allow the solutions to stand undisturbed for a short period to allow for the settling of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Illustrative Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Hypothetical Value | Hypothetical Value |

| pH 7.4 Buffer | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |

| Acetone | 25 | Hypothetical Value | Hypothetical Value |

Note: The values in this table are for illustrative purposes and must be determined experimentally.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[6][7][8][9][10] These studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.

3.1. Stress Conditions for Forced Degradation

Forced degradation studies for this compound should include the following conditions:

-

Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolytic Degradation: Exposure to a controlled light source (e.g., UV and visible light).

-

Thermal Degradation: Heating the solid compound at a high temperature.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80 °C for a specified time. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber with a controlled light source (e.g., ICH Q1B option 2).

-

Thermal Degradation (Solid State): Expose the solid compound to a controlled high temperature (e.g., 105 °C) for a specified time. Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

The parent compound's peak should be monitored for degradation, and the formation of any new peaks (degradants) should be recorded.

-

Visualization of the Forced Degradation Workflow

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C7H7NO5S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. rjptonline.org [rjptonline.org]

4-(Methylsulfonyl)-2-nitrophenol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(Methylsulfonyl)-2-nitrophenol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure safe laboratory practices. Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this exact compound, this guide has been constructed by leveraging data from the closely related and well-documented compound, 4-nitrophenol, as well as other substituted nitrophenols. This approach provides a robust and conservative safety framework based on the known hazards of its structural class.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with both a methylsulfonyl group and a nitro group. These functional groups are critical determinants of its chemical reactivity and toxicological profile.

| Identifier | Information | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₇H₇NO₅S | [1][2] |

| Molecular Weight | 217.2 g/mol | [1][2] |

| CAS Number | 97-10-9 | |

| Appearance | Likely a light yellow crystalline solid, characteristic of nitrophenols. | [3][4] |

Note: There are isomeric variations such as 2-(Methylsulfonyl)-4-nitrophenol (CAS: 208191-64-4)[2]. Users must confirm the identity of their specific material.

GHS Hazard Identification and Classification

Based on the toxicological data for analogous nitrophenol compounds, this compound should be handled as a hazardous substance. The classification for 4-nitrophenol is used here as a conservative proxy.[5][6]

| GHS Classification | Details |

| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[5][6] H312+H332: Harmful in contact with skin or if inhaled.[5][7] H373: May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.[5][7] |

| Precautionary Statements | P260/P261: Do not breathe dust.[5][7] P270: Do not eat, drink or smoke when using this product.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Profile: Understanding the Health Risks

The primary hazards of nitrophenols stem from their ability to interfere with cellular processes and cause systemic toxicity.[10]

-

Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, skin absorption, and ingestion.[9][11]

-

Acute Effects:

-

Ingestion: Highly toxic if swallowed, potentially causing abdominal pain, vomiting, cyanosis (blue coloration of the skin due to lack of oxygen), confusion, and unconsciousness.[5][10]

-

Inhalation: Harmful if inhaled, capable of causing irritation to the nose, throat, and lungs.[9][11]

-

Skin Contact: Harmful upon contact. Can cause skin irritation and may be absorbed through the skin, leading to systemic effects.[9][11]

-

Eye Contact: Causes serious eye irritation and potential damage.[9][12]

-

-

Chronic Effects: Prolonged or repeated exposure may cause damage to target organs such as the liver and kidneys.[7] Animal studies on 4-nitrophenol have also indicated potential for blood disorders (methemoglobinemia).[3][10]

-

Carcinogenicity and Genotoxicity: The carcinogenicity of nitrophenols has not been classified by major regulatory agencies.[3][13]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls, is essential for safely handling this compound. PPE is the final line of defense.[9][14]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures involving solid material (weighing, transferring) or creating solutions, a certified chemical fume hood is mandatory to control airborne dust and vapors.[6][15]

-

Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are immediately accessible in the work area.[6][9]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific handling procedure. The following diagram outlines the decision-making process for appropriate PPE selection.

Caption: PPE selection workflow based on the physical form of the chemical.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[15][16] When handling the solid powder or concentrated solutions, a face shield should be worn in addition to goggles.[17]

-

Skin Protection:

-

Gloves: Wear chemical-resistant nitrile gloves tested to EN 374 standard.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[15] For handling solids, consider double-gloving.

-

Clothing: A long-sleeved, impermeable lab coat or chemical-resistant suit is required.[15] Contaminated clothing should be removed immediately and laundered separately before reuse.[9][18]

-

-

Respiratory Protection: For tasks that may generate dust, such as weighing or transfers outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection is necessary.[15][19]

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial to minimize exposure risk.

Handling Protocol

-

Preparation: Before handling, review this guide and the relevant SDS. Ensure all necessary engineering controls and PPE are in place and functional.

-

Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a glove box. Use a wet method (e.g., dampening the powder with an appropriate solvent) to reduce dust generation during cleanup.[9]

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[15]

-

Avoid Incompatibilities: This compound may react violently with strong bases and oxidizing agents.[9] Store away from such materials.

Storage Conditions

-

Store in a tightly closed, properly labeled container.[8][15]

-

Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[8][9]

-

Store in a locked cabinet or area with restricted access to authorized personnel only.[5][6]

First Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

-

General Advice: Move the victim to fresh air. Call a poison control center or doctor immediately for treatment advice.[8] Provide the SDS or this guide to the medical professional.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][16]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] Seek medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[11][16] Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15][16] Call a physician or poison control center immediately.[5]

Spill Management Protocol

In the event of a spill, follow this emergency response workflow.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. llojibwe.org [llojibwe.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. nj.gov [nj.gov]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. northwestern.edu [northwestern.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

A Spectroscopic Investigation of 4-(Methylsulfonyl)-2-nitrophenol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Methylsulfonyl)-2-nitrophenol, a compound of interest in various chemical and pharmaceutical research domains. While direct experimental spectra for this specific molecule are not widely available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural elucidation of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇NO₅S and a molecular weight of 217.2 g/mol .[1] Its structure is characterized by a phenol ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 4-position and a nitro group (-NO₂) at the 2-position relative to the hydroxyl group (-OH). The presence and relative positions of these functional groups dictate the molecule's chemical properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the presence of the methylsulfonyl group.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and methylsulfonyl groups and the electron-donating effect of the hydroxyl group.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the hydroxyl group, often broad due to exchange. |

| ~8.5 | Doublet | 1H | Ar-H (H-3) | ortho to the strongly electron-withdrawing NO₂ group, deshielded. |

| ~8.0 | Doublet of doublets | 1H | Ar-H (H-5) | ortho to the -SO₂CH₃ group and meta to the -NO₂ group. |

| ~7.2 | Doublet | 1H | Ar-H (H-6) | ortho to the -OH group and meta to the -SO₂CH₃ group. |

| ~3.3 | Singlet | 3H | -SO₂CH₃ | Protons of the methyl group attached to the sulfonyl group. |

Interpretation Workflow for ¹H NMR of this compound

Caption: Workflow illustrating the correlation between the molecular structure and predicted ¹H NMR signals.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-1 (C-OH) | Aromatic carbon attached to the hydroxyl group, deshielded. |

| ~140 | C-2 (C-NO₂) | Aromatic carbon attached to the nitro group, deshielded. |

| ~125 | C-3 | Aromatic CH. |

| ~145 | C-4 (C-SO₂CH₃) | Aromatic carbon attached to the methylsulfonyl group, deshielded. |

| ~120 | C-5 | Aromatic CH. |

| ~115 | C-6 | Aromatic CH. |

| ~45 | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 1520-1560 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1340-1380 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |

| 1300-1350 (strong) | Asymmetric S=O stretch | Sulfonyl (-SO₂CH₃) |

| 1140-1160 (strong) | Symmetric S=O stretch | Sulfonyl (-SO₂CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

Functional Group Identification via IR Spectroscopy

Caption: Diagram showing the relationship between functional groups and their expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of compound.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass measurements.

-

Mode: Both positive and negative ion modes should be explored.

Predicted Mass Spectrometry Data:

The monoisotopic mass of this compound is 217.0045 Da.[2]

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 218.0118 | Positive |

| [M+Na]⁺ | 239.9937 | Positive |

| [M-H]⁻ | 215.9972 | Negative |

Fragmentation Analysis:

In tandem MS (MS/MS), the precursor ion ([M-H]⁻ at m/z 215.9972) would likely undergo fragmentation. Key predicted fragment ions would include the loss of the nitro group (NO₂) or the methyl group from the sulfonyl moiety.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on fundamental principles and comparison with analogous compounds. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry unequivocally determines the molecular formula. This comprehensive spectroscopic analysis serves as a powerful tool for the unambiguous identification and characterization of this compound in a research and development setting.

References

Sources

discovery and history of 4-(Methylsulfonyl)-2-nitrophenol

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol

Abstract

This compound (CAS No. 97-10-9) is a sparsely documented nitroaromatic compound belonging to the nitrophenol and organosulfone classes.[1][2] While not extensively characterized in peer-reviewed literature, its chemical structure suggests significant potential as a specialized intermediate in synthetic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview, including its physicochemical properties, logical synthetic pathways with detailed protocols, and an exploration of its potential applications based on the known reactivity and biological activity of structurally related compounds. As this molecule is primarily offered for early-stage research, this document serves as a foundational resource for scientists interested in its synthesis and utilization as a chemical building block.[2]

Introduction and Chemical Identity

This compound is a substituted aromatic compound featuring a phenol backbone modified with two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxyl moiety and a methylsulfonyl group (-SO₂CH₃) para to it.[3] The strategic placement of these functional groups significantly influences the molecule's electronic properties, acidity, and reactivity, making it an intriguing substrate for further chemical modification.

The broader class of nitrophenols are well-established precursors and intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, such as paracetamol.[4] The introduction of a sulfonyl group, a common pharmacophore, further enhances the potential utility of this molecule in drug discovery and materials science. This guide will synthesize the available data and infer logical scientific applications to provide a practical framework for researchers.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for its identification, handling, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 97-10-9 | [1][2][5] |

| Molecular Formula | C₇H₇NO₅S | [1][3] |

| Molecular Weight | 217.20 g/mol | [3][5] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)[O-] | [6] |

| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [3][6] |

| MDL Number | MFCD00085946 | [5][7] |

| Appearance | Powder/Crystal (Predicted) | N/A |

| XlogP (Predicted) | 1.1 | [6] |

| Storage | Sealed in dry, room temperature | [7] |

Synthesis and Mechanistic Rationale

While no definitive, peer-reviewed synthesis has been published, the structure of this compound allows for the logical deduction of its preparation via electrophilic aromatic substitution. The most probable and efficient pathway is the selective nitration of a suitable precursor.

Primary Synthetic Pathway: Electrophilic Nitration of 4-(Methylsulfonyl)phenol

The foundational principle of this synthesis is the nitration of the aromatic ring of 4-(Methylsulfonyl)phenol. The outcome of this reaction is governed by the directing effects of the existing substituents:

-

Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It donates electron density to the ring, making the positions ortho and para to it more susceptible to electrophilic attack.

-

Methylsulfonyl (-SO₂CH₃) Group: A strongly deactivating, meta-directing group. It withdraws electron density from the ring, making positions meta to it the least deactivated for electrophilic attack.

When both groups are present, the powerful ortho, para-directing influence of the hydroxyl group dominates. Since the para position is blocked by the methylsulfonyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed almost exclusively to the positions ortho to the hydroxyl group (C2 and C6). This makes the selective synthesis of the 2-nitro isomer highly favorable.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established methods for the nitration of activated aromatic rings, such as the synthesis of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene.[8]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄). To this, cautiously add 10 mL of fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C.

-